The synthesis of 2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine typically involves several key steps:
These steps require careful control of temperature and reaction time to ensure high yields and minimize by-products. Typical reaction conditions might involve maintaining temperatures between 0°C to 50°C during chlorination and nitration processes .
The molecular structure of 2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine can be described using various structural representations:
InChI=1S/C8H10ClN3O3/c9-5-3-6(10)8(12(14)15)4-7(5)11-1-2-13/h3-4,11,13H,1-2,10H2
C1=C(C(=CC(=C1Cl)NCCO)[N+](=O)[O-])N
The structure features:
2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine participates in several important chemical reactions:
These reactions are significant in understanding how this compound functions within hair dye formulations.
The mechanism of action for 2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine primarily involves its metabolic activation:
This mechanism highlights both its utility in hair dyes and potential health risks associated with its use.
The physical and chemical properties of 2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine include:
These properties indicate that the compound is stable under standard conditions but may require specific handling precautions due to its sensitizing potential .
2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine has several scientific applications:
The compound's effectiveness in providing color while posing certain health risks underscores the importance of ongoing research into safer alternatives within cosmetic chemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2